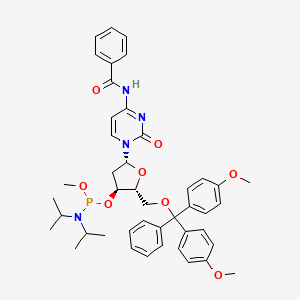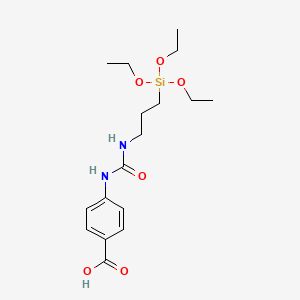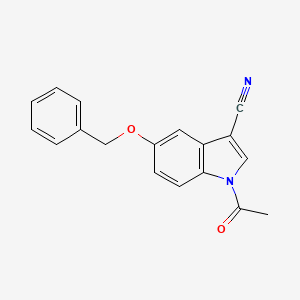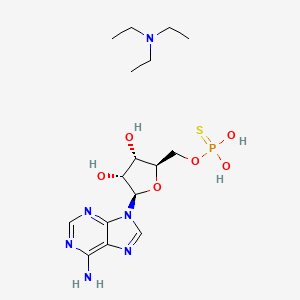![molecular formula C12H2O4S4 B15248919 [1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone CAS No. 521981-24-8](/img/structure/B15248919.png)
[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone is a heterocyclic compound with a unique structure comprising two thiophene rings fused together.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone typically involves multicomponent reactions that form the thiophene rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the sulfuration/annulation reaction of 1,3-diaryl-buta-1-enes, which achieves thiophene derivatives via the cleavage of multiple C-H bonds .
Industrial Production Methods
Industrial production of thiophene derivatives, including [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone, often involves scalable and cost-effective methods. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene rings react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Aplicaciones Científicas De Investigación
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic solar cells and hole transport materials for perovskite solar cells
Mecanismo De Acción
The mechanism of action of [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone involves its interaction with molecular targets and pathways. In organic electronics, it functions as a donor material, facilitating charge transfer and improving the efficiency of solar cells. The compound’s unique structure allows for efficient charge mobility and enhanced optoelectronic properties .
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with three fused thiophene units, known for its high charge mobility and applications in organic electronics.
Thienothiophene: Comprising two annulated thiophene units, this compound is used in tuning the band gap for various electronic applications.
Uniqueness
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone stands out due to its specific structural arrangement, which provides unique electronic properties and makes it highly suitable for applications in organic solar cells and hole transport materials. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
521981-24-8 |
|---|---|
Fórmula molecular |
C12H2O4S4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-(4,6-dioxothieno[3,4-c]thiophen-3-yl)thieno[3,4-c]thiophene-4,6-dione |
InChI |
InChI=1S/C12H2O4S4/c13-9-3-1-17-7(5(3)11(15)19-9)8-6-4(2-18-8)10(14)20-12(6)16/h1-2H |
Clave InChI |
ZJZKDJVYCSYPLW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(S1)C3=C4C(=CS3)C(=O)SC4=O)C(=O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



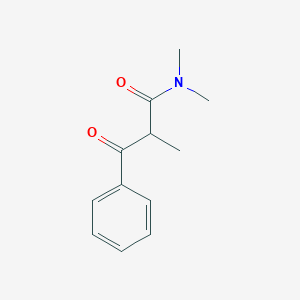

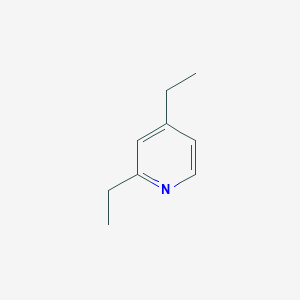

![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)


